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Compound Name: N-Benzenesulfonyltryptamine

Cat. No.: B2626449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of N-
Benzenesulfonyltryptamine and other benzenesulfonamide-based compounds to a common

protein target, Carbonic Anhydrase II (CAII). Isothermal Titration Calorimetry (ITC) is presented

as the gold-standard biophysical technique for the direct measurement of binding

thermodynamics. The experimental data herein offers a clear benchmark for validating the

binding of novel compounds containing the benzenesulfonamide moiety.

Data Presentation: Comparative Binding
Thermodynamics
The following table summarizes the thermodynamic parameters for the binding of various

benzenesulfonamide inhibitors to Human Carbonic Anhydrase II, as determined by Isothermal

Titration Calorimetry. This data allows for a direct comparison of binding affinity (K_d), and the

enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.
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Compound K_d (nM)
ΔG
(kcal/mol)

ΔH
(kcal/mol)

-TΔS
(kcal/mol)

Stoichiomet
ry (n)

Benzenesulfo

namide
7800 -6.9 -11.1 4.2 1.0

4-

Fluorobenzen

esulfonamide

2500 -7.6 -11.4 3.8 1.0

4-

Chlorobenze

nesulfonamid

e

1300 -8.0 -11.6 3.6 1.0

4-

Bromobenze

nesulfonamid

e

1100 -8.1 -11.8 3.7 1.0

4-

Iodobenzene

sulfonamide

850 -8.3 -12.0 3.7 1.0

Acetazolamid

e
19 -10.5 -8.3 -2.2 0.9

Furosemide 1300 -8.0 -8.5 0.5 1.0[1]

Note: Data for benzenesulfonamide and its 4-halo derivatives were adapted from a study on

bovine carbonic anhydrase II, which shares high homology with the human isoform. Data for

Acetazolamide binding to human CAII is also presented.

Experimental Protocol: Isothermal Titration
Calorimetry
This section details a standard protocol for determining the binding affinity of a small molecule

inhibitor, such as N-Benzenesulfonyltryptamine, to Carbonic Anhydrase II using ITC.
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1. Materials and Reagents:

Protein: Recombinant Human Carbonic Anhydrase II (CAII), purified to >95% homogeneity.

Ligand: N-Benzenesulfonyltryptamine (or other benzenesulfonamide analog), with a purity

of >98%.

Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.0.

Other: Deionized water, appropriate solvent for the ligand (e.g., DMSO).

2. Sample Preparation:

Protein Preparation: Dialyze the purified CAII against the ITC buffer overnight at 4°C to

ensure buffer matching. After dialysis, determine the precise protein concentration using a

reliable method such as UV-Vis spectrophotometry at 280 nm. The final protein

concentration in the sample cell should be approximately 10-20 µM.

Ligand Preparation: Prepare a stock solution of the ligand in a suitable solvent (e.g., 100%

DMSO). Dilute the ligand stock solution into the ITC buffer to a final concentration that is 10-

20 times higher than the protein concentration (e.g., 100-200 µM). The final concentration of

the organic solvent in the ligand solution should be matched in the protein solution to

minimize heats of dilution. It is recommended to keep the final DMSO concentration below

2% (v/v).

3. ITC Experiment:

Instrument: An Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-

ITC or similar).

Experimental Setup:

Load the CAII solution into the sample cell.

Load the ligand solution into the injection syringe.

Set the experimental temperature to 25°C.
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Titration Parameters:

Number of injections: 20-30.

Injection volume: 1-2 µL per injection.

Spacing between injections: 150-180 seconds to allow the signal to return to baseline.

Stirring speed: 750 rpm.

Control Experiment: Perform a control titration by injecting the ligand solution into the ITC

buffer (without protein) to determine the heat of dilution. This data will be subtracted from the

experimental data during analysis.

4. Data Analysis:

Integrate the raw ITC data (power versus time) to obtain the heat change per injection.

Subtract the heat of dilution from the corresponding heat of binding for each injection.

Plot the corrected heat per injection against the molar ratio of ligand to protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to

determine the dissociation constant (K_d), the binding enthalpy (ΔH), and the stoichiometry

of binding (n).

The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the

following equation: ΔG = -RTln(K_a) = ΔH - TΔS (where K_a = 1/K_d, R is the gas constant,

and T is the absolute temperature).

Mandatory Visualizations
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Caption: Experimental workflow for Isothermal Titration Calorimetry.
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Caption: Logical relationship of ITC measurement and thermodynamic outputs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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